6-Chloropyrido[3,4-c][1,5]naphthyridine
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Overview
Description
6-Chloropyrido[3,4-c][1,5]naphthyridine is a heterocyclic compound that belongs to the class of fused 1,5-naphthyridines These compounds are characterized by their unique structure, which includes a pyridine ring fused to a naphthyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloropyrido[3,4-c][1,5]naphthyridine can be achieved through various synthetic routes. One common method involves the reaction of 2-chloro-3,5-diaminopyridine with hexafluoroacetylacetone in the presence of a catalyst such as montmorillonite K10. This reaction yields the corresponding 1,5-naphthyridine as a yellowish solid .
Another approach involves the reflux of 6-chloropyrido[2,3-c][1,5]naphthyridine, which results in the total conversion to 1,5-naphthyridine .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Chloropyrido[3,4-c][1,5]naphthyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and halogenating agents. Reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of catalysts.
Major Products Formed
Scientific Research Applications
6-Chloropyrido[3,4-c][1,5]naphthyridine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound has shown potential as a ligand in the formation of metal complexes, which can be used in biological studies.
Medicine: Due to its unique structure, it has been investigated for its potential as an anticancer agent and other therapeutic applications.
Industry: The compound is used in the development of new materials with specific properties, such as optical and electronic applications
Mechanism of Action
The mechanism of action of 6-Chloropyrido[3,4-c][1,5]naphthyridine involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of cancer cell growth or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Chloropyrido[3,4-c][1,5]naphthyridine include other naphthyridine derivatives such as:
- 1,5-Naphthyridine
- 1,6-Naphthyridine
- 1,7-Naphthyridine
- 1,8-Naphthyridine
- 2,7-Naphthyridine
- 2,8-Naphthyridine
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the chlorine atom at the 6-position enhances its reactivity and potential for further functionalization, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
923012-52-6 |
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Molecular Formula |
C11H6ClN3 |
Molecular Weight |
215.64 g/mol |
IUPAC Name |
6-chloropyrido[3,4-c][1,5]naphthyridine |
InChI |
InChI=1S/C11H6ClN3/c12-11-8-6-13-5-3-7(8)10-9(15-11)2-1-4-14-10/h1-6H |
InChI Key |
NONDWWCXDBHUBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C(C=NC=C3)C(=N2)Cl)N=C1 |
Origin of Product |
United States |
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